3-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine
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Overview
Description
3-(4-Methoxy-1-oxa-8-azaspiro[55]undecan-8-yl)propan-1-amine is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a Prins cyclization reaction, followed by functional group modifications to introduce the methoxy and amine groups . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups to their reduced forms.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as sodium azide or sodium hydride in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
3-Methoxy-1-oxa-8-azaspiro[4.5]decane: Used in early discovery research for its unique chemical properties
Uniqueness
3-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine |
InChI |
InChI=1S/C13H26N2O2/c1-16-12-4-9-17-13(10-12)5-2-7-15(11-13)8-3-6-14/h12H,2-11,14H2,1H3 |
InChI Key |
DKWDUVJHNCYZOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCOC2(C1)CCCN(C2)CCCN |
Origin of Product |
United States |
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